molecular formula C15H15N3O B2677698 2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide CAS No. 940844-85-9

2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide

Cat. No.: B2677698
CAS No.: 940844-85-9
M. Wt: 253.305
InChI Key: LLKUGBQLXJVJAQ-UHFFFAOYSA-N
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Description

2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide is an organic compound that belongs to the class of cyanoacrylamides This compound is characterized by the presence of both cyano and amide functional groups, which contribute to its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide typically involves the reaction of 4-cyanobenzaldehyde with N,N-diethylcyanoacetamide under basic conditions. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of the cyanoacetamide to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or triethylamine, and the reaction mixture is refluxed in a suitable solvent like ethanol or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and residence time. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano and amide groups play a crucial role in its reactivity and binding affinity to biological targets. For instance, the compound may inhibit certain enzymes or receptors by forming stable complexes through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(4-nitrophenyl)-N,N-diethylprop-2-enamide
  • 2-cyano-3-(4-methoxyphenyl)-N,N-diethylprop-2-enamide
  • 2-cyano-3-(4-chlorophenyl)-N,N-diethylprop-2-enamide

Uniqueness

2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide is unique due to the presence of two cyano groups, which enhance its electron-withdrawing properties and reactivity. This makes it a valuable intermediate in the synthesis of various functionalized compounds and materials .

Properties

IUPAC Name

2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-3-18(4-2)15(19)14(11-17)9-12-5-7-13(10-16)8-6-12/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKUGBQLXJVJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC=C(C=C1)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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